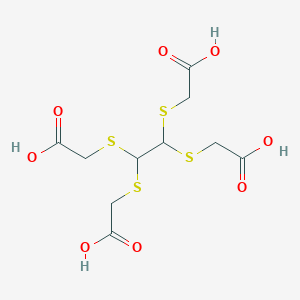
3-Acetyl-2,5-dichlorothiophene
概要
説明
3-Acetyl-2,5-dichlorothiophene is an organic compound with the molecular formula C₆H₄Cl₂OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions and an acetyl group at the 3 position of the thiophene ring. It is used in various chemical syntheses and has applications in different fields of scientific research.
作用機序
Target of Action
The primary target of 3-Acetyl-2,5-dichlorothiophene is the respiratory system . This compound may interact with specific receptors or enzymes within this system, leading to a series of biochemical reactions.
Mode of Action
It’s known that this compound is used in the synthesis of various bioactive compounds , which suggests it may interact with its targets in a way that modifies their function or activity.
Biochemical Pathways
This compound is used in the synthesis of substituted chalcones , AL-4623A and AL-4862 (brinzolamide) , inhibitors of topical carbonic anhydrase . It’s also used in the synthesis of 2,5-dichloro-N-(substituted amino-carbonothioyl)thiophene-3-carboxamides and 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones . These compounds may affect various biochemical pathways, leading to downstream effects that contribute to their overall biological activity.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its use in the synthesis of various bioactive compounds , it’s likely that this compound could have multiple effects at the molecular and cellular level.
生化学分析
Biochemical Properties
3-Acetyl-2,5-dichlorothiophene plays a significant role in biochemical reactions, particularly in the synthesis of substituted chalcones and inhibitors of topical carbonic anhydrase . It interacts with various enzymes and proteins, including carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues and organs. The interaction between this compound and carbonic anhydrase involves the inhibition of the enzyme’s activity, leading to a decrease in the production of bicarbonate ions . This inhibition is essential for the compound’s role in the synthesis of inhibitors for topical carbonic anhydrase.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on cell signaling pathways includes the inhibition of specific enzymes, leading to altered cellular responses. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in the expression of specific genes . These changes can influence cellular metabolism, leading to alterations in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins . The compound exerts its effects through binding interactions with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For example, this compound inhibits the activity of carbonic anhydrase by binding to its active site, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions . This inhibition results in a decrease in bicarbonate ion production, which can have various physiological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . The compound’s stability is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, altered gene expression, and changes in metabolic pathways . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interaction with carbonic anhydrase is a key aspect of its role in metabolic pathways, as it influences the production of bicarbonate ions and other metabolites . Additionally, this compound can affect other metabolic pathways by modulating the activity of enzymes and regulatory proteins .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within cells . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization within the cell, as it may interact with different biomolecules in various subcellular compartments . For example, this compound may localize to the mitochondria, where it can influence metabolic pathways and enzyme activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-2,5-dichlorothiophene can be achieved through a Friedel-Crafts acylation reaction. The process involves the following steps:
Starting Materials: 2,5-Dichlorothiophene and acetyl chloride.
Catalyst: Anhydrous aluminum chloride (AlCl₃).
Solvent: Dry carbon disulfide (CS₂).
Procedure
- A solution of 2,5-dichlorothiophene in dry carbon disulfide is added dropwise to a stirred mixture of anhydrous aluminum chloride and acetyl chloride in dry carbon disulfide.
- The reaction mixture is stirred at room temperature for 24 hours.
- Cold water is added dropwise to the reaction mixture with continuous stirring.
- The organic layer is separated, washed with water, dried over anhydrous calcium chloride, and the solvent is evaporated to yield the solid product .
Industrial Production Methods
Industrial production methods for this compound typically follow similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-Acetyl-2,5-dichlorothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids.
Reduction Reactions: The acetyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: Formation of substituted thiophenes.
Oxidation: Formation of 2,5-dichlorothiophene-3-carboxylic acid.
Reduction: Formation of 3-hydroxy-2,5-dichlorothiophene.
科学的研究の応用
3-Acetyl-2,5-dichlorothiophene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
3-Acetylthiophene: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
2-Acetylthiophene: Has the acetyl group at the 2 position instead of the 3 position, leading to different reactivity and properties.
2,5-Dichlorothiophene: Lacks the acetyl group, making it less versatile in synthetic applications.
Uniqueness
3-Acetyl-2,5-dichlorothiophene is unique due to the presence of both chlorine atoms and an acetyl group on the thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
1-(2,5-dichlorothiophen-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)4-2-5(7)10-6(4)8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFDNIRENHZKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60189724 | |
| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36157-40-1 | |
| Record name | 3-Acetyl-2,5-dichlorothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36157-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036157401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,5-Dichloro-3-thienyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60189724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,5-dichloro-3-thienyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.071 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Acetyl-2,5-dichlorothiophene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRT2T98QV7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


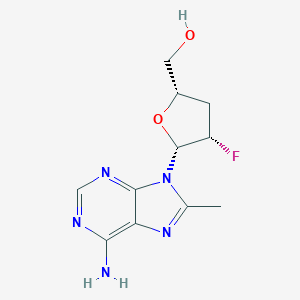

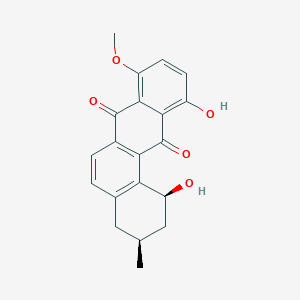
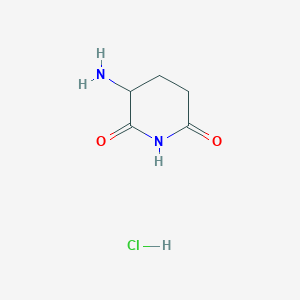
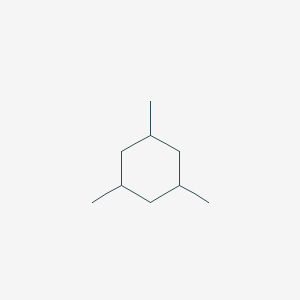
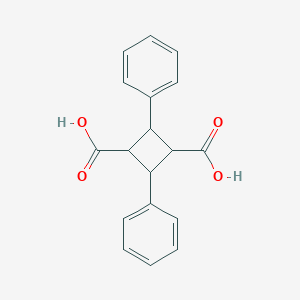

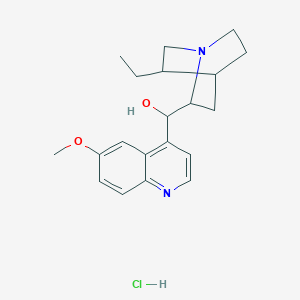

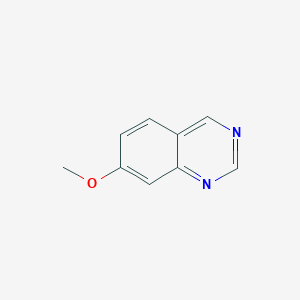

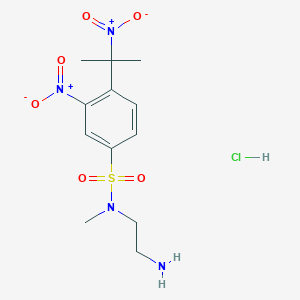
![Methyl (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B158916.png)
